1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is a compound that belongs to the class of quinoxaline derivatives, which are heterocyclic compounds containing nitrogen. Quinoxaline and its derivatives are known for their diverse pharmacological properties, making them significant in medicinal chemistry. This specific compound is characterized by its unique structure, which includes a quinoxaline moiety linked to a propanolamine group, suggesting potential biological activity.
This compound can be synthesized from quinoxaline derivatives through various chemical reactions involving amines and alcohols. Notably, the synthesis often utilizes commercially available starting materials such as 2-chloroquinoxaline and methylamine.
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is classified as:
The synthesis of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol typically involves the reaction of quinoxaline derivatives with appropriate amines and alcohols. A prevalent method includes:
The synthesis requires careful monitoring of reaction conditions to optimize yields and minimize by-products. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound.
The molecular formula for 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is , with a molecular weight of 217.27 g/mol.
Property | Value |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 217.27 g/mol |
IUPAC Name | 1-[methyl(quinoxalin-2-yl)amino]propan-2-ol |
InChI | InChI=1S/C12H15N3O/c1-9(16)8... |
InChI Key | DVAMDQDRFYSUMH-UHFFFAOYSA-N |
Canonical SMILES | CC(CN(C)C1=NC2=CC=CC=C2N=C1)O |
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol can undergo several types of chemical reactions:
The reactions can yield products such as quinoxaline N-oxides and various substituted derivatives, which may have distinct biological activities.
The mechanism of action for 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets within biological systems:
The compound typically appears as a crystalline solid with specific melting points depending on purity levels.
Key chemical properties include:
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol has various scientific applications:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7